molecular formula C13H18N2O4 B3000082 6-[[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyridine-3-carboxylic acid CAS No. 1071866-31-3

6-[[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyridine-3-carboxylic acid

Cat. No.: B3000082
CAS No.: 1071866-31-3
M. Wt: 266.297
InChI Key: HZVCTQAAIJBRBQ-UHFFFAOYSA-N
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Description

6-[[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyridine-3-carboxylic acid is a complex organic compound with a pyridine ring substituted at the 3-position by a carboxylic acid group and at the 6-position by a methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Material Preparation: The synthesis begins with the preparation of the pyridine ring, which can be derived from commercially available pyridine derivatives.

    Functional Group Introduction: The carboxylic acid group is introduced at the 3-position of the pyridine ring through a carboxylation reaction.

    Substitution Reaction: The 6-position of the pyridine ring is functionalized with a methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino group. This step often involves a nucleophilic substitution reaction where the amino group is introduced followed by protection with the (2-methylpropan-2-yl)oxycarbonyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be performed on the carboxylic acid group to yield alcohols or aldehydes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield carboxylic acids, while reduction of the carboxylic acid group can produce alcohols.

Scientific Research Applications

Chemistry

In organic synthesis, 6-[[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyridine-3-carboxylic acid serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structure allows for interactions with various biological targets, making it a candidate for the development of pharmaceuticals with specific therapeutic effects.

Industry

In the industrial sector, this compound can be used in the production of advanced materials. Its unique chemical properties make it suitable for incorporation into polymers and other materials with specialized functions.

Mechanism of Action

The mechanism by which 6-[[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyridine-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-3-carboxylic acid: Lacks the substituted amino group, making it less versatile in chemical modifications.

    6-Aminomethylpyridine-3-carboxylic acid: Similar structure but without the methyl-[(2-methylpropan-2-yl)oxycarbonyl] group, leading to different reactivity and applications.

Uniqueness

The presence of the methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino group in 6-[[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyridine-3-carboxylic acid provides unique chemical properties, such as increased steric hindrance and specific reactivity patterns. This makes it a valuable compound for specialized applications in various fields.

Properties

IUPAC Name

6-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15(4)8-10-6-5-9(7-14-10)11(16)17/h5-7H,8H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVCTQAAIJBRBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=NC=C(C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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